molecular formula C9H12O4 B13514185 2-Methyl-2-(pent-4-ynyl)malonic acid

2-Methyl-2-(pent-4-ynyl)malonic acid

Cat. No.: B13514185
M. Wt: 184.19 g/mol
InChI Key: GNWUQSYFDUCEJJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is a specialized organic compound with the molecular formula C10H14O4. It is characterized by the presence of a pent-4-yn-1-yl group attached to a propanedioic acid backbone. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method includes the reaction of malonic acid with 4-pentyn-1-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid are not well-documented, the general approach would involve large-scale synthesis using similar alkylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.

    Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.

Major Products

    Oxidation: Formation of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 2-methyl-2-(pent-4-en-1-yl)propanedioic acid or 2-methyl-2-(pentyl)propanedioic acid.

    Substitution: Formation of esters or amides of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid.

Scientific Research Applications

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: The parent compound with two carboxylic acid groups.

    2-Methylmalonic acid: A derivative with a methyl group attached to the central carbon.

    2-Methyl-2-(but-3-yn-1-yl)propanedioic acid: A similar compound with a but-3-yn-1-yl group instead of a pent-4-yn-1-yl group.

Uniqueness

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct reactivity and potential applications. The alkyne group allows for specific chemical modifications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-methyl-2-pent-4-ynylpropanedioic acid

InChI

InChI=1S/C9H12O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h1H,4-6H2,2H3,(H,10,11)(H,12,13)

InChI Key

GNWUQSYFDUCEJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC#C)(C(=O)O)C(=O)O

Origin of Product

United States

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